Cas no 913835-71-9 (2-Chloro-5-hydroxybenzeneboronic Acid)
2-Chloro-5-hydroxybenzeneboronic Acid Chemical and Physical Properties
Names and Identifiers
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- (2-Chloro-5-hydroxyphenyl)boronic acid
- 2-Chloro-5-hydroxybenzeneboronic acid
- 2-Chloro-5-hydroxyphenylboronic acid
- Boronicacid, B-(2-chloro-5-hydroxyphenyl)-
- B-(2-Chloro-5-hydroxyphenyl)boronic acid (ACI)
- Boronic acid, (2-chloro-5-hydroxyphenyl)- (9CI)
- 2-Chloro-5-hydroxybenzeneboronic Acid
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- MDL: MFCD08689478
- Inchi: 1S/C6H6BClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
- InChI Key: SLAPQAZQRNMJLC-UHFFFAOYSA-N
- SMILES: ClC1C(B(O)O)=CC(O)=CC=1
Computed Properties
- Exact Mass: 172.01000
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- Melting Point: 263-265
- PSA: 60.69000
- LogP: -0.27460
2-Chloro-5-hydroxybenzeneboronic Acid Security Information
- Hazard Statement: Irritant/Keep Cold
- Hazard Category Code: 41
- Safety Instruction: 26-39
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Hazardous Material Identification:
2-Chloro-5-hydroxybenzeneboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044956-250mg |
2-Chloro-5-hydroxyphenylboronic acid |
913835-71-9 | 95% | 250mg |
£150.00 | 2022-03-01 | |
| Fluorochem | 044956-1g |
2-Chloro-5-hydroxyphenylboronic acid |
913835-71-9 | 95% | 1g |
£313.00 | 2022-03-01 | |
| Alichem | A242000146-250mg |
2-Chloro-5-hydroxyphenylboronic acid |
913835-71-9 | 98% | 250mg |
$652.80 | 2023-08-31 | |
| Alichem | A242000146-500mg |
2-Chloro-5-hydroxyphenylboronic acid |
913835-71-9 | 98% | 500mg |
$1048.60 | 2023-08-31 | |
| Alichem | A242000146-1g |
2-Chloro-5-hydroxyphenylboronic acid |
913835-71-9 | 98% | 1g |
$1735.55 | 2023-08-31 | |
| TRC | C366585-250mg |
2-Chloro-5-hydroxybenzeneboronic Acid |
913835-71-9 | 250mg |
$ 178.00 | 2023-04-18 | ||
| TRC | C366585-1g |
2-Chloro-5-hydroxybenzeneboronic Acid |
913835-71-9 | 1g |
$ 510.00 | 2022-03-28 | ||
| TRC | C366585-5g |
2-Chloro-5-hydroxybenzeneboronic Acid |
913835-71-9 | 5g |
$ 1845.00 | 2022-03-28 | ||
| TRC | C366585-10g |
2-Chloro-5-hydroxybenzeneboronic Acid |
913835-71-9 | 10g |
$ 3353.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY033-50mg |
2-Chloro-5-hydroxybenzeneboronic Acid |
913835-71-9 | 98% | 50mg |
156.0CNY | 2021-08-04 |
2-Chloro-5-hydroxybenzeneboronic Acid Suppliers
2-Chloro-5-hydroxybenzeneboronic Acid Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Chloro-5-hydroxybenzeneboronic Acid
2-Chloro-5-Hydroxybenzeneboronic Acid: A Comprehensive Overview
2-Chloro-5-hydroxybenzeneboronic acid, also known by its CAS number 913835-71-9, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a boronic acid group with a chlorinated aromatic ring containing a hydroxyl substituent. The presence of these functional groups makes it highly reactive and amenable to various chemical transformations, particularly in cross-coupling reactions.
The synthesis of 2-chloro-5-hydroxybenzeneboronic acid typically involves multi-step processes that often begin with the hydroxylation of chlorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have employed transition metal catalysts to facilitate the coupling of chlorobenzene derivatives with boronic acids, significantly improving yields and reducing reaction times.
In terms of applications, 2-chloro-5-hydroxybenzeneboronic acid has proven to be an invaluable building block in the construction of complex aromatic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions has made it a cornerstone in the synthesis of biologically active compounds, including potential drug candidates. Recent studies have highlighted its role in the development of novel anti-inflammatory agents and anticancer drugs, where its unique reactivity plays a pivotal role in achieving desired pharmacokinetic profiles.
Beyond medicinal chemistry, this compound has found applications in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. Its aromaticity and functional group diversity make it an ideal precursor for constructing conjugated systems with tailored electronic properties. For example, researchers have utilized 2-chloro-5-hydroxybenzeneboronic acid to synthesize novel π-conjugated polymers for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The latest research on 2-chloro-5-hydroxybenzeneboronic acid has focused on enhancing its stability and reactivity under various reaction conditions. By modifying the substituents on the aromatic ring or employing novel solvent systems, scientists have been able to optimize its performance in demanding chemical transformations. These advancements not only expand its utility but also pave the way for new discoveries in related fields.
In conclusion, 2-chloro-5-hydroxybenzeneboronic acid stands as a testament to the ingenuity of modern organic chemistry. Its adaptability and reactivity continue to drive innovation across multiple disciplines, making it a critical component in both academic research and industrial applications. As ongoing studies unlock new potential uses for this compound, its significance in the chemical landscape is set to grow even further.
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